molecular formula C11H7ClN2O2 B1392822 3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde CAS No. 1245569-76-9

3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde

Cat. No.: B1392822
CAS No.: 1245569-76-9
M. Wt: 234.64 g/mol
InChI Key: OFIOKZFAVIBYAD-UHFFFAOYSA-N
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Description

3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde is a chemical compound with the molecular formula C11H7ClN2O2 and a molecular weight of 234.64 g/mol . It is characterized by the presence of a chloropyridazinyl group attached to a benzaldehyde moiety through an oxygen atom. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde typically involves the reaction of 6-chloropyridazine with 3-hydroxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Scientific Research Applications

3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(6-chloropyridazin-3-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-4-5-11(14-13-10)16-9-3-1-2-8(6-9)7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIOKZFAVIBYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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